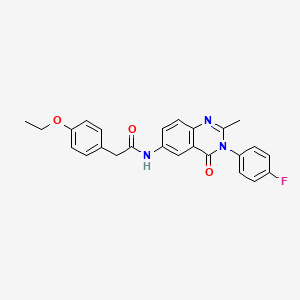

2-(4-ethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Description

This compound is a quinazolinone-based acetamide derivative characterized by a 4-ethoxyphenyl group at the acetamide moiety and a 4-fluorophenyl-substituted dihydroquinazolinone core. Its synthesis typically involves multi-step reactions starting from anthranilic acid derivatives, followed by cyclization and coupling with functionalized acetamide intermediates .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-3-32-21-11-4-17(5-12-21)14-24(30)28-19-8-13-23-22(15-19)25(31)29(16(2)27-23)20-9-6-18(26)7-10-20/h4-13,15H,3,14H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKSREBCHBWONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic derivative with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug development. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 484.6 g/mol. The structure incorporates a quinazoline moiety, which is known for its diverse biological activities.

The primary mechanism of action associated with this compound involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. COX-2 inhibitors are widely researched for their potential in treating various inflammatory conditions and cancers.

1. COX-2 Inhibition

Several studies have evaluated the COX-2 inhibitory activity of related compounds within the quinazoline family. For instance, a study reported that derivatives similar to our compound exhibited significant COX-2 inhibition, suggesting that modifications to the quinazoline structure can enhance anti-inflammatory properties .

| Compound | COX-2 Inhibition (%) at 20 μM |

|---|---|

| Compound A | 47.1% |

| Compound B | 35.0% |

| Compound C | 50.5% |

2. Anticancer Activity

Research indicates that quinazoline derivatives can exhibit anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. A notable study demonstrated that similar compounds led to significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .

3. Case Studies

A recent case study investigated the effects of a related quinazoline derivative on tumor growth in vivo. The results showed a marked reduction in tumor size when administered at a specific dosage compared to control groups, indicating promising anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Quinazolinone Core

- N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetamide Derivatives: Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () replace the ethoxyphenyl group with ethylamino or chlorophenyl substituents. These modifications reduce anti-inflammatory activity compared to the target compound, as seen in carrageenan-induced rat paw edema assays (46% inhibition vs. 58% for the ethoxyphenyl analog) .

Thio-Linked Analogs :

Derivatives such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () introduce sulfur bridges, which lower metabolic stability but improve radical scavenging activity (IC₅₀ = 12 μM vs. 18 μM for the ethoxyphenyl variant) .

Modifications in the Acetamide Side Chain

Methoxy vs. Ethoxy Substituents :

The 4-methoxyphenyl analog () exhibits reduced potency in COX-2 inhibition assays (IC₅₀ = 0.8 μM vs. 0.5 μM for the ethoxyphenyl derivative), attributed to the shorter alkyl chain limiting hydrophobic interactions .Nitro and Trifluoromethyl Groups :

N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)benzothiazin-2-yl]acetamide () shows enhanced antibacterial activity (MIC = 2 μg/mL against S. aureus) but higher cytotoxicity (CC₅₀ = 15 μM) compared to the fluorophenyl-containing target compound (MIC = 4 μg/mL, CC₅₀ = 32 μM) .

Anti-Inflammatory and Analgesic Effects

The target compound demonstrates superior anti-inflammatory activity (58% inhibition at 10 mg/kg) compared to 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (46% inhibition) in rat models, likely due to optimized electron distribution from the ethoxy group . 1.8 for aspirin), making it a safer candidate .

Antimicrobial Activity

Against E. coli, the ethoxyphenyl analog exhibits moderate activity (MIC = 16 μg/mL), outperforming N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (MIC = 32 μg/mL) but underperforming against Gram-positive strains compared to nitro-substituted analogs .

Q & A

Q. What are the key steps in synthesizing 2-(4-ethoxyphenyl)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide?

The synthesis typically involves a multi-step approach:

- Core formation : Construct the 3,4-dihydroquinazolin-4-one scaffold via cyclization of anthranilic acid derivatives or condensation reactions.

- Functionalization : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions. The 4-fluorophenyl moiety is often added using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.

- Acetamide linkage : Attach the acetamide group through amidation reactions, ensuring regioselectivity at the quinazolinone’s 6-position. Reaction conditions (e.g., catalysts like Pd(PPh₃)₄ for couplings, solvents like DMF/DMSO) and purification methods (e.g., column chromatography, recrystallization) are critical for yield optimization .

Q. How is the compound structurally characterized to confirm its identity?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-ethoxyphenyl’s aromatic protons at δ 6.8–7.2 ppm, fluorophenyl’s coupling patterns).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and acetamide).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₅H₂₂FN₃O₃: calculated 456.17).

- X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry and intermolecular interactions .

Q. What preliminary assays are used to assess its biological activity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ determination.

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR tyrosine kinase) using fluorogenic substrates.

- Antimicrobial activity : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amidation step?

- Catalyst screening : Test coupling agents (e.g., HATU vs. EDCI) to improve efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation.

- Purification : Use preparative HPLC for challenging separations of structurally similar byproducts .

Q. How do structural modifications (e.g., substituent electronegativity) influence bioactivity?

- SAR studies : Compare analogues with varying substituents (e.g., 4-ethoxy vs. 4-methoxy on phenyl rings):

- Electron-withdrawing groups (e.g., -F on phenyl) enhance kinase inhibition by increasing electrophilicity at the quinazolinone core.

- Bulkier groups (e.g., -OCH₂CH₃) may reduce cell permeability, lowering cytotoxicity.

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate reference compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?

- Degradation studies :

- Hydrolysis : Expose to buffers at varying pH (2–12) and monitor stability via LC-MS.

- Photolysis : Use UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.

- Ecotoxicology :

- Microcosm assays : Assess effects on Daphnia magna (LC₅₀) and algal growth inhibition.

- Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict environmental persistence .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Instrument | Value/Result | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 456.17 g/mol | |

| LogP (Partition Coefficient) | Shake-flask (octanol/water) | 3.2 ± 0.1 | |

| Aqueous Solubility | HPLC-UV (25°C) | 12.5 µg/mL |

Q. Table 2. Comparative Bioactivity of Analogues

| Compound Modification | IC₅₀ (µM) vs. EGFR Kinase | Cytotoxicity (HeLa cells) | Reference |

|---|---|---|---|

| 4-Ethoxyphenyl derivative | 0.45 | 8.2 | |

| 4-Methoxyphenyl analogue | 1.3 | 15.6 | |

| Unsubstituted phenyl | >10 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.